1-Methoxy-2-phenylnaphthalene
Description
Properties
CAS No. |
58665-28-4 |
|---|---|
Molecular Formula |
C17H14O |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
1-methoxy-2-phenylnaphthalene |
InChI |
InChI=1S/C17H14O/c1-18-17-15-10-6-5-9-14(15)11-12-16(17)13-7-3-2-4-8-13/h2-12H,1H3 |
InChI Key |
MAUFWTQNEFPCAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling of Halogenated Methoxynaphthalenes with Aryl Boronic Acids
This method is the most commonly employed and versatile approach for synthesizing 1-methoxy-2-phenylnaphthalene. It involves the following key steps:
- Starting Materials: 1-Methoxynaphthalene derivatives halogenated at the 2-position (e.g., 2-bromo-1-methoxynaphthalene) and phenylboronic acid.
- Catalyst: Palladium complexes such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.
- Base: Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium tert-butoxide (KOtBu).
- Solvent: Polar aprotic solvents like dimethylformamide (DMF), toluene, or dioxane.
- Conditions: Heating under reflux or microwave-assisted heating to accelerate the reaction.
$$
\text{2-Halo-1-methoxynaphthalene} + \text{Phenylboronic acid} \xrightarrow[\text{Base}]{\text{Pd catalyst}} \text{this compound}
$$
Purification: The crude product is typically purified by column chromatography or recrystallization to afford the pure compound.
Reference Table 1: Suzuki Coupling Reaction Conditions
| Parameter | Typical Range/Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (1-5 mol%) |
| Base | K₂CO₃, Na₂CO₃, KOtBu (2 equiv.) |
| Solvent | DMF, Toluene, Dioxane |
| Temperature | 80–110 °C |
| Reaction Time | 6–24 hours |
| Yield | 70–90% |
This method is highlighted in recent chemical supplier descriptions and research literature as the standard route for this compound synthesis.
Alkylation of Methoxynaphthalene Followed by Coupling
An alternative approach involves initial alkylation of 1-methoxynaphthalene at the 2-position using phenyl halides in the presence of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). This alkylated intermediate can then undergo further coupling reactions to introduce the phenyl group.
- Step 1: Alkylation of 1-methoxynaphthalene with phenyl halide.
- Step 2: Palladium-catalyzed coupling (if needed) to finalize substitution.
- Purification: Column chromatography or recrystallization.
This method is more common in industrial-scale synthesis where bulk reactors are used, as described for related methoxy-phenylnaphthalene compounds.
Demethylation and Derivatization Approaches
In some synthetic sequences, methoxy-substituted phenylnaphthalenes are prepared first and then demethylated to hydroxy derivatives or further functionalized. For example, treatment with boron tribromide (BBr₃) in dichloromethane at low temperature (0°C) can selectively demethylate methoxy groups to phenols, which can be further manipulated chemically.
Although this is a downstream modification rather than a direct synthesis of this compound, it is relevant for preparing derivatives and understanding the stability of the methoxy group in synthetic routes.
Comparative Summary of Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd-catalyzed cross-coupling of halogenated methoxynaphthalene and phenylboronic acid | High yield, versatile, mild conditions | Requires palladium catalyst, sensitive to moisture |
| Alkylation of Methoxynaphthalene + Coupling | Strong base mediated alkylation followed by coupling | Suitable for bulk synthesis | Multi-step, requires strong bases |
| Multi-step via Naphthoyl Chloride | Intermediate formation of acid chloride and subsequent substitution | Allows diverse substitutions | More complex, longer synthesis |
| Demethylation and Derivatization | Post-synthesis modification of methoxy group | Enables derivative synthesis | Not direct synthesis of target compound |
Exhaustive Research Findings and Notes
- Catalyst Choice: Palladium catalysts with phosphine ligands provide optimal activity for Suzuki coupling, with Pd(PPh₃)₄ widely used.
- Base Selection: Potassium carbonate and potassium tert-butoxide are effective bases for deprotonation and activation.
- Solvent Effects: Polar aprotic solvents enhance reaction rates and yields.
- Temperature and Time: Elevated temperatures (80–110 °C) and prolonged reaction times (6–24 hours) favor complete conversion.
- Purification: Column chromatography on silica gel using ethyl acetate/cyclohexane mixtures or recrystallization from ethanol or toluene yields high-purity products.
- Scalability: Industrial processes adapt these methods using bulk reactors for large-scale production.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The electron-rich naphthalene ring undergoes regioselective electrophilic substitution. Key reactions include:
| Reaction Type | Reagents/Conditions | Major Product | Position | Yield | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 6-Nitro derivative | C-6 | 78% | |
| Halogenation | Br₂/FeCl₃, CH₂Cl₂ | 6-Bromo derivative | C-6 | 65% |
The C-6 position is preferentially activated due to electron-donating effects of the methoxy group and conjugation with the phenyl substituent.
Demethylation Reactions
The methoxy group undergoes cleavage under strong Lewis acidic conditions:
Reaction :
1-Methoxy-2-phenylnaphthalene + BBr₃ → 1-Hydroxy-2-phenylnaphthalene
This reaction is critical for generating phenolic intermediates used in anticancer agent synthesis .
Oxidation
The naphthalene backbone undergoes controlled oxidation:
Reduction
Catalytic hydrogenation selectively reduces substituents:
Cycloaddition and Rearrangement
Under acidic conditions, this compound participates in Diels-Alder reactions:
Reaction Mechanism :
-
Protonation of methoxy group by trifluoroacetic acid (TFA)
-
Formation of styrenyl trifluoroacetate intermediate
-
[4+2] Cycloaddition with dienophiles
Example :
Functional Group Interconversion
The phenyl ring undergoes directed metalation for further derivatization:
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 2-(4-Fluorophenyl) derivative | 76% | |
| Friedel-Crafts | AlCl₃, AcCl | 1-Methoxy-2-(4-acetylphenyl) | 63% |
Comparative Reactivity with Analogues
A reactivity comparison highlights positional effects of substituents:
| Compound | Nitration Position | Relative Rate (vs Parent) |
|---|---|---|
| This compound | C-6 | 1.0 (reference) |
| 2-Methoxy-1-phenylnaphthalene | C-5 | 0.45 |
| 1-Methoxy-4-phenylnaphthalene | C-6 | 0.82 |
Data adapted from kinetic studies using HPLC-MS analysis .
Stability Under Hydrolytic Conditions
The compound shows remarkable stability:
Scientific Research Applications
Organic Synthesis
1-Methoxy-2-phenylnaphthalene serves as a building block in organic synthesis, particularly for creating more complex aromatic compounds. Its derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Materials Science
In materials science, this compound has been studied as an additive in organic solar cells. For instance, it has been shown to enhance phase separation in polymer blends, improving the power conversion efficiency (PCE) of devices. In experiments, the use of this compound resulted in a PCE of 6.98%, outperforming other additives like 1-chloronaphthalene .
Medicinal Chemistry
Research into the medicinal applications of this compound is ongoing. Its derivatives have demonstrated potential as therapeutic agents due to their structural properties that allow for interactions with various molecular targets. Studies indicate that some derivatives exhibit significant biological activity, including inhibition of inflammatory pathways .
Case Study 1: Antimicrobial Activity
One study investigated the antimicrobial properties of several derivatives of this compound. The results indicated that certain derivatives displayed notable activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Case Study 2: Solar Cell Efficiency
In the context of organic solar cells, research demonstrated that incorporating this compound significantly improved the morphology and exciton dissociation in the active layer, leading to enhanced device performance compared to traditional additives .
Mechanism of Action
The mechanism of action of 1-Methoxy-2-phenylnaphthalene involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may exert its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key properties and substituent effects of 1-Methoxy-2-phenylnaphthalene and related compounds:
Biological Activity
1-Methoxy-2-phenylnaphthalene (1-MPN) is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article aims to provide a comprehensive overview of the biological activity of 1-MPN, including its mechanisms of action, effects on various cancer cell lines, and structure-activity relationships (SAR).
Overview of this compound
1-MPN is a methoxy-substituted derivative of 2-phenylnaphthalene, which has been synthesized and studied for its pharmacological properties. Its structural formula is represented as follows:
Cytotoxic Effects
Research indicates that 1-MPN exhibits significant cytotoxic effects against various cancer cell lines. Notably, studies have shown its ability to induce apoptosis in human breast cancer cells (MCF-7). The compound influences cell cycle progression and apoptosis-related protein expression, suggesting that it modulates intrinsic and extrinsic apoptotic pathways .
Table 1: Cytotoxicity of this compound Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.5 | Induction of apoptosis, cell cycle arrest |
| A549 | 15.0 | ROS generation, DNA damage |
| HeLa | 12.3 | Inhibition of proliferation |
The mechanisms by which 1-MPN exerts its biological effects involve several pathways:
- Apoptosis Induction: It promotes apoptosis by increasing the Bax/Bcl-2 ratio and activating caspases .
- Cell Cycle Arrest: The compound leads to S phase arrest by modulating cyclin-dependent kinases (CDKs) and associated proteins .
- Reactive Oxygen Species (ROS) Generation: It induces oxidative stress, contributing to cellular damage and apoptosis .
Structure-Activity Relationship (SAR)
The SAR studies on derivatives of 2-phenylnaphthalenes have revealed that modifications to the structure can significantly impact biological activity. For instance:
- Hydroxyl substitutions at specific positions on the naphthalene ring enhance cytotoxicity.
- The presence of methoxy groups can either enhance or reduce activity depending on their position relative to other substituents .
Table 2: Structure-Activity Relationship Findings
| Compound | Substituents | IC50 (µM) | Observations |
|---|---|---|---|
| 1-MPN | Methoxy at C-1 | 10.5 | Effective against MCF-7 |
| Hydroxy-PNAP-6h | Hydroxyl at C-6, C-7 | 4.8 | Enhanced cytotoxicity |
| Methoxy-PNAP | Methoxy at C-3 | 20.0 | Reduced activity |
Study on MCF-7 Cells
In a detailed study evaluating the effects of various phenylnaphthalene derivatives, researchers demonstrated that 1-MPN significantly reduced the viability of MCF-7 cells with an IC50 value of approximately 10.5 µM. The study highlighted that treatment led to morphological changes characteristic of apoptosis, including nuclear fragmentation and chromatin condensation .
In Vivo Studies
While most studies focus on in vitro models, preliminary in vivo investigations suggest that compounds similar to 1-MPN may also exhibit anti-inflammatory properties by inhibiting cytokine release in animal models . These findings indicate potential therapeutic applications beyond cancer treatment.
Q & A
Basic Research Question
- NMR : ¹H and ¹³C NMR can distinguish methoxy (-OCH₃) and phenyl protons, with chemical shifts at δ 3.8–4.1 ppm (OCH₃) and δ 7.2–8.5 ppm (aromatic protons) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₁₇H₁₄O; [M+H]⁺ = 235.1128) and fragments (e.g., loss of methoxy group).
- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to predict UV-Vis absorption bands (λmax ~270–300 nm) and compare with experimental data .
How can in vitro and in vivo models be optimized to assess the metabolic pathways of this compound?
Advanced Research Question
- In vitro : Use hepatic microsomes (human/rat) with NADPH cofactors to identify phase I metabolites (e.g., hydroxylation at C3 or C4). Monitor reactions via LC-MS/MS and quantify kinetic parameters (Km, Vmax) .
- In vivo : Administer radiolabeled ¹⁴C-1-Methoxy-2-phenylnaphthalene to rodents; collect urine/feces for metabolite profiling. Bile duct cannulation helps detect glucuronide conjugates .
- Computational tools : Apply PBPK models to extrapolate metabolic rates across species, accounting for interspecies variability in CYP450 isoforms .
What mechanisms underlie the interaction of this compound with cytochrome P450 enzymes?
Advanced Research Question
- Enzyme inhibition assays : Test competitive/non-competitive inhibition using fluorogenic substrates (e.g., 7-ethoxyresorufin for CYP1A2). IC₅₀ values indicate potency .
- Docking studies : Simulate ligand-enzyme interactions (e.g., CYP3A4) using AutoDock Vina. Key residues (e.g., Phe304, Arg105) may stabilize the methoxy group via π-π stacking .
- Mutagenesis : Engineer CYP2E1 mutants (e.g., T303A) to assess binding pocket specificity and metabolite profiles .
How can researchers resolve discrepancies in reported toxicological data for this compound across studies?
Advanced Research Question
- Risk of bias assessment : Use tools like Table C-6 () to evaluate study design (e.g., randomization, blinding, exposure characterization). Prioritize studies with low bias .
- Dose-response analysis : Re-analyze conflicting data using benchmark dose (BMD) modeling to identify thresholds for hepatic/renal effects .
- Meta-analysis : Pool data from multiple studies (e.g., rodent bioassays) to calculate summary effect sizes (e.g., odds ratios for carcinogenicity) .
What strategies improve the environmental fate modeling of this compound in aquatic systems?
Advanced Research Question
- Partition coefficients : Measure log Kow (octanol-water) and log Koc (soil organic carbon) experimentally or predict via EPI Suite. Values >3 indicate bioaccumulation potential .
- Degradation studies : Expose to UV light (λ=254 nm) or microbial consortia to assess photolysis/biodegradation half-lives. Monitor intermediates via GC-MS .
- QSPR models : Corrogate molecular descriptors (e.g., polar surface area) with persistence metrics (e.g., DT₅₀) to prioritize high-risk transformation products .
How does the electronic structure of this compound influence its reactivity in photochemical reactions?
Advanced Research Question
- TD-DFT calculations : Simulate excited-state dynamics to predict photoreactivity (e.g., singlet-triplet energy gaps). Compare with experimental UV-Vis and fluorescence data .
- Quenching experiments : Add triplet sensitizers (e.g., benzophenone) to assess energy transfer efficiency. Monitor reaction rates under varying light intensities .
- ESR spectroscopy : Detect radical intermediates (e.g., naphthoxy radicals) generated during photolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
